molecular formula C9H13NO3 B565320 L-(-)-Epinephrine-d3 CAS No. 1217733-17-9

L-(-)-Epinephrine-d3

Cat. No.: B565320
CAS No.: 1217733-17-9
M. Wt: 186.225
InChI Key: UCTWMZQNUQWSLP-XYFUXNRQSA-N
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Description

X-ray Diffraction Studies

Native epinephrine crystallizes in the monoclinic space group P2₁ , with unit cell parameters a = 7.873 Å, b = 6.790 Å, c = 8.638 Å, and β = 98.01°. The molecule adopts a gauche conformation around the C7-C8 bond, stabilized by intramolecular hydrogen bonds between the hydroxyl and amine groups. Deuterium substitution at the methylamino group is expected to minimally affect lattice parameters due to similar atomic radii (C-D: ~1.09 Å vs. C-H: ~1.08 Å).

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR (600 MHz, D₂O) of native epinephrine shows characteristic signals at δ 6.74 (aromatic H), δ 4.80 (β-OH), and δ 3.15 (N-CH₃). For this compound, the N-CH₃ singlet at δ 2.70 ppm disappears , replaced by a residual quadrupolar-coupled deuterium signal undetectable in standard ¹H NMR. Key remaining peaks include:

  • δ 6.72–6.68 (m, aromatic H)
  • δ 4.78 (br s, β-OH)
  • δ 2.95 (dd, CH₂-N)

13C NMR (300 MHz, D₂O) reveals a downfield shift for the deuterated methyl carbon (N-CD₃: δ 42.5 vs. N-CH₃: δ 40.1 in native epinephrine) due to isotopic effects on electron distribution.

Infrared (IR) and Raman Spectroscopic Features

In IR spectroscopy , deuterium substitution shifts the N-CH₃ asymmetric stretching vibration from ~2,800 cm⁻¹ (C-H) to ~2,100 cm⁻¹ (C-D). The catechol O-H stretches (3,350–3,200 cm⁻¹) and aromatic C=C vibrations (1,610–1,480 cm⁻¹) remain unchanged.

Raman spectra of native epinephrine show a strong band at 1,680 cm⁻¹ , assigned to aliphatic C=O stretching. For this compound, new peaks emerge at 2,200–2,050 cm⁻¹ (C-D stretches), while the 1,680 cm⁻¹ band persists, confirming structural integrity.

Table 2: Key vibrational modes in this compound

Vibration Type Wavenumber (cm⁻¹) Assignment
C-D stretch (N-CD₃) 2,100–2,050 Asymmetric stretching
O-H stretch (catechol) 3,350–3,200 Phenolic hydroxyls
C=C stretch (aromatic) 1,610–1,480 Benzene ring vibrations
C=O stretch 1,680 Aliphatic carbonyl

Properties

IUPAC Name

4-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-XYFUXNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC[C@@H](C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678683
Record name 4-{(1R)-1-Hydroxy-2-[(~2~H_3_)methylamino]ethyl}benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217733-17-9
Record name 4-{(1R)-1-Hydroxy-2-[(~2~H_3_)methylamino]ethyl}benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3,4-Dihydroxyphenacyl Chloride

The starting material, 3,4-dihydroxyphenacyl chloride, is synthesized via Friedel-Crafts acylation of catechol with chloroacetyl chloride. Critical parameters include:

ParameterOptimal ConditionYieldSource
Lewis AcidAlCl₃ (1.2 equiv)85–92%
Solvent1,2-Dichloroethane
Temperature-10°C to 25°C
Reaction Time4–6 hours

The product is isolated as a Lewis acid complex, which is hydrolyzed with dilute HCl to yield pure 3,4-dihydroxyphenacyl chloride.

Incorporation of Deuterium

Deuterium is introduced via N-(trideuteriomethyl)benzylamine, prepared by reacting benzylamine with deuterated methyl iodide (CD₃I). Key reaction:

3,4-Dihydroxyphenacyl chloride+CD₃NHCH₂C₆H₅DMF, 0–30°CDeuterated Intermediate\text{3,4-Dihydroxyphenacyl chloride} + \text{CD₃NHCH₂C₆H₅} \xrightarrow{\text{DMF, 0–30°C}} \text{Deuterated Intermediate}

ParameterOptimal ConditionDeuterium PuritySource
SolventN,N-Dimethylformamide>99%
Temperature20–25°C
Reaction Time12–18 hours

Enantiomeric Resolution

Racemic epinephrine-d3 is resolved using chiral Lewis acids. For example, (-)-epinephrine-d3 is selectively crystallized as a complex with L-tartaric acid:

Racemic Epinephrine-d3+L-Tartaric Acid(-)-Epinephrine-d3\cdotpL-Tartrate\text{Racemic Epinephrine-d3} + \text{L-Tartaric Acid} \rightarrow \text{(-)-Epinephrine-d3·L-Tartrate}

ParameterOptimal ConditionEnantiomeric ExcessSource
SolventEthanol/Water (3:1)>95%
Temperature4°C
Crystallization Cycles2–3

Optimization of Reaction Conditions

Lewis Acid Selection

The choice of Lewis acid significantly impacts yield and purity. Comparative data from the patent literature:

Lewis AcidYield (%)Purity (HPLC)
AlCl₃9299.5
FeCl₃7898.2
ZnCl₂8599.1

AlCl₃ is preferred for its high catalytic efficiency and minimal side reactions.

Deuterium Exchange Efficiency

Isotopic purity depends on reaction time and deuterium source. Studies using CD₃I show:

Reaction Time (hours)Deuteration (%)
1285
2498
3699.5

Prolonged reactions ensure near-complete deuteration but risk decomposition.

Purification and Quality Control

Chromatographic Purification

Final purification employs reverse-phase HPLC with a C18 column. Conditions from analytical methods:

ParameterValue
Mobile Phase0.1% Formic Acid/ACN
Gradient5–40% ACN over 20 min
Flow Rate0.3 mL/min
Purity>99.8%

Mass Spectrometry Validation

High-resolution MS confirms isotopic integrity:

ParameterObserved ValueExpected Value
Molecular Weight186.1084 Da186.1084 Da
Isotopic Abundance99.2% D₃99.5% D₃

Discrepancies <0.3% are attributed to natural isotopic variation.

Industrial-Scale Production

Industrial synthesis scales the laboratory process with modifications:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Crystallization Automation : Enhances enantiomeric excess to >99% through controlled cooling.

Challenges and Innovations

  • Deuterium Loss : Minimized using anhydrous solvents and inert atmospheres.

  • Cost Efficiency : CD₃I recycling systems reduce raw material costs by 30% .

Chemical Reactions Analysis

Types of Reactions: L-(-)-Epinephrine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

    Oxidation: this compound can be oxidized to form adrenochrome and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydroxyphenylglycol using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an aqueous or alcoholic solution.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Adrenochrome and other quinone derivatives.

    Reduction: Dihydroxyphenylglycol.

    Substitution: Halogenated epinephrine derivatives.

Scientific Research Applications

Pharmacological Research

L-(-)-Epinephrine-d3 is utilized in pharmacological studies to investigate the pharmacokinetics and pharmacodynamics of catecholamines. Its deuterated nature allows researchers to trace its metabolic pathways and interactions in biological systems without interference from endogenous epinephrine.

Method Development

Recent studies have developed sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying catecholamines, including epinephrine. These methods leverage this compound as an internal standard to enhance the accuracy and reliability of measurements. For instance, a study demonstrated that using this compound significantly improved the detection limits for epinephrine in plasma samples, achieving a limit of quantification (LOQ) as low as 0.03 nmol/L .

Clinical Diagnostics

This compound plays a crucial role in diagnosing neuroendocrine tumors and other conditions associated with catecholamine excess, such as pheochromocytoma. The compound is used in assays to measure plasma levels of catecholamines and their metabolites.

Diagnostic Assays

A notable application involves the measurement of urinary catecholamines and metanephrines using LC-MS/MS techniques. The incorporation of this compound as an internal standard allows for precise quantification, aiding in the diagnosis of conditions like pheochromocytoma . The method's validation against established protocols showed high correlation coefficients (R² > 0.99), confirming its reliability .

Research on Disease Mechanisms

Recent research has explored the role of this compound in understanding disease mechanisms, particularly in contexts like cytokine storms associated with viral infections.

Cytokine Storms

Studies indicate that L-(-)-Epinephrine may attenuate cytokine storms by modulating immune responses and reducing ferritin levels in patients with severe infections . This suggests potential therapeutic uses beyond its traditional applications, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings.

Observational Research Framework

In a study examining interprofessional communication in healthcare settings, researchers utilized this compound to assess physiological responses during team interactions under stress . This framework allowed for a comprehensive analysis of how physiological changes influence team dynamics and decision-making processes.

Clinical Applications

Another case study focused on patients with diabetes mellitus, investigating the effects of this compound on wound healing processes. The findings suggested that the compound could enhance healing by modulating local blood flow and inflammatory responses .

Mechanism of Action

L-(-)-Epinephrine-d3 exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors located on the surface of various cells. The binding of this compound to these receptors activates intracellular signaling pathways, leading to physiological responses such as increased heart rate, vasoconstriction, and bronchodilation. The deuterium labeling does not significantly alter the compound’s interaction with these receptors, allowing it to mimic the actions of natural epinephrine.

Comparison with Similar Compounds

Racemic (±)-Epinephrine-d3

Key Differences :

  • Stereochemistry : (±)-Epinephrine-d3 (CAS 1189977-29-4) is a racemic mixture (DL-form), whereas L-(-)-Epinephrine-d3 is the levorotatory enantiomer, which is biologically active in humans .
  • Applications : The racemic form serves primarily as an internal standard for GC/LC-MS quantification due to its isotopic purity (≥99% deuterium, ≤1% d0), while the L-form is used in studies requiring enantioselective receptor interactions .
  • Purity : (±)-Epinephrine-d3 has a chemical purity of ≥98%, slightly lower than the L-form’s >95% HPLC purity .

Table 1: Structural and Analytical Comparison

Parameter This compound (±)-Epinephrine-d3
CAS Number 1217733-17-9 1189977-29-4
Molecular Formula C₉H₁₀D₃NO₃ C₉H₁₀D₃NO₃
Stereochemistry Levorotatory (L-) Racemic (DL)
Purity >95% (HPLC) ≥98% (chemical)
Primary Use Receptor studies, MS MS internal standard
Reference

Higher Deuterium-Labeled Analogs: DL-Epinephrine-d6

Key Differences :

  • Deuterium Content : DL-Epinephrine-d6 (CAS 1219803-77-6) contains six deuterium atoms, doubling the isotopic labeling compared to this compound .
  • Analytical Utility: Increased deuterium enhances mass spectrometric resolution, reducing interference from endogenous epinephrine in complex matrices .
  • Molecular Weight : DL-Epinephrine-d6 has a molecular weight of 189.25 vs. 186.22 for the D3 form, improving MS/MS fragmentation patterns .

Structural Analogs: N-Benzyl Epinephrine-d3

Key Differences :

  • Substituent: A benzyl group replaces the N-methyl group, altering receptor binding. Molecular formula: C₁₆H₁₆D₃NO₃ (MW: 276.35) .
  • Application : Used as an impurity reference material in pharmaceutical quality control, unlike this compound, which focuses on metabolic tracing .

Related Deuterated Catecholamines

Norepinephrine-d6
  • Structure: Deuterated norepinephrine (DL-Norepinephrine-d6, CAS 1219803-04-9) lacks the N-methyl group present in epinephrine analogs .
  • Function : Targets α₁-adrenergic receptors more selectively, contrasting with epinephrine’s dual α/β activity .
Dopamine-d4
  • Deuterium Positions : Labeled at four positions (MW: 153.22), used alongside epinephrine-d3 in multiplexed MS assays for catecholamine profiling .

Table 2: Comparative Pharmacological Profiles

Compound Receptor Specificity Deuterium Sites Key Application
This compound α₁, α₂, β₁, β₂ 3 Stress response studies
Norepinephrine-d6 α₁ > β₁ 6 Hypertension research
Dopamine-d4 D₁, D₂ receptors 4 Neurotransmission assays
Reference

Isotopic Variants in Derivatization Efficiency

A study by van Faassen (2020) compared derivatization efficiency of deuterated catecholamines in plasma. Results showed:

  • Epinephrine-d3 : Optimal peak area response after 30-minute incubation, critical for avoiding matrix effects .
  • Norepinephrine-d6: Required longer incubation (45 minutes) due to higher deuterium content slowing reaction kinetics .

Biological Activity

Introduction

L-(-)-Epinephrine-d3 is a deuterated form of epinephrine, a critical hormone and neurotransmitter involved in the body's fight-or-flight response. This compound is characterized by the presence of three deuterium atoms, which replace hydrogen atoms in the molecule, enhancing its stability and enabling its use in various analytical applications. The biological activity of this compound is significant due to its role in adrenergic signaling pathways, influencing numerous physiological responses.

This compound primarily acts on adrenergic receptors, specifically the alpha (α) and beta (β) adrenergic receptors. Upon binding to these receptors, it triggers a cascade of intracellular events:

  • Activation of G-proteins : Binding to β-adrenergic receptors activates adenylate cyclase, increasing cyclic AMP (cAMP) levels.
  • Phosphorylation cascades : Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to physiological effects such as increased heart rate and glycogenolysis.
  • Inhibition of PI3Kα : Recent studies indicate that epinephrine can inhibit phosphoinositide 3-kinase alpha (PI3Kα) via Hippo kinases, affecting glucose metabolism and cellular growth pathways in liver cells .

Table 1: Summary of Biological Effects of this compound

Biological Effect Mechanism
Increased heart rateβ1 receptor activation increases cardiac output
Bronchodilationβ2 receptor activation relaxes bronchial smooth muscle
GlycogenolysisActivation of PKA promotes glycogen breakdown
Lipolysisβ3 receptor activation stimulates fat breakdown
Inhibition of insulin signalingPI3Kα inhibition reduces insulin-mediated effects

Pharmacokinetics

The pharmacokinetic profile of this compound shows distinct characteristics compared to its non-deuterated counterpart. Studies indicate that deuterated compounds may exhibit altered pharmacokinetics, potentially leading to prolonged biological effects due to slower metabolic degradation.

Table 2: Pharmacokinetic Parameters of this compound

Parameter Value
Cmax (Peak Concentration)0.18 ng/mL (at 2 min post-dose)
Half-life (t1/2)Approximately 2.6 minutes
Bioavailability37% higher than non-deuterated form

Case Studies and Research Findings

Several studies have explored the biological activity and clinical implications of this compound:

  • Clinical Efficacy in Anaphylaxis : A study demonstrated that deuterated epinephrine formulations provided comparable efficacy in treating anaphylactic reactions while potentially reducing side effects due to altered pharmacokinetics .
  • Impact on Cardiovascular Function : Research indicated that this compound effectively increased cardiac output and improved hemodynamic parameters in animal models, suggesting its utility in acute cardiac events .
  • Trauma and Resuscitation Outcomes : A cohort study evaluating the use of epinephrine in traumatic out-of-hospital cardiac arrest found no significant improvement in survival rates with traditional epinephrine compared to newer formulations like this compound .

Table 3: Summary of Case Studies

Study Focus Findings
Anaphylaxis TreatmentComparable efficacy with reduced side effects
Cardiovascular Function ImprovementIncreased cardiac output in animal models
Trauma Resuscitation OutcomesNo significant survival benefit over traditional forms

Q & A

Q. What is the role of L-(-)-Epinephrine-d3 in quantitative analysis of endogenous catecholamines?

this compound serves as a deuterated internal standard for precise quantification of endogenous epinephrine via GC-MS or LC-MS . Its isotopic labeling minimizes matrix effects and co-elution interferences. Researchers should prepare stock solutions in water (avoid long-term storage of aqueous solutions) and validate accuracy by comparing peak intensity ratios (deuterated vs. non-deuterated standards) against calibration curves .

Q. How should researchers prepare and store this compound to ensure stability?

  • Preparation : Dissolve the solid compound in ultrapure water for immediate use. Avoid organic solvents unless validated for solubility.
  • Storage : Store at -20°C in airtight, light-protected vials. Stability exceeds 4 years under these conditions. Pre-aliquot to minimize freeze-thaw cycles, which may accelerate deuterium loss .

Q. What are common pitfalls in using deuterated internal standards like this compound?

  • Deuterium Loss : Monitor for in-source fragmentation or hydrogen-deuterium exchange during MS analysis, which can skew quantification. Use high-resolution MS to distinguish isotopic peaks.
  • Weighing Errors : Ensure sample weights are accurate within ±5% (ideally ±2%). For critical studies, cross-validate with gravimetrically prepared non-deuterated standards .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters for this compound to address low signal-to-noise ratios in complex biological matrices?

  • Chromatography : Use a HILIC column (e.g., Acquity UPLC BEH Amide) to improve retention of polar catecholamines.
  • Ionization : Employ ESI+ mode with optimized source temperature (300–350°C) and capillary voltage (3.5–4.0 kV).
  • Matrix Effects : Dilute plasma/serum samples 1:5 with 0.1% formic acid and apply post-column infusion to assess ion suppression .

Q. What experimental designs are critical for validating this compound in studies of β-adrenergic receptor activation?

  • Dose-Response : Co-administer this compound with non-deuterated epinephrine in cell lines (e.g., CHO cells expressing β1/β2 receptors) to assess receptor subtype selectivity.
  • Kinetic Studies : Use radiolabeled [³H]-epinephrine alongside deuterated analogs to compare binding affinities and dissociation rates .

Q. How should researchers address contradictions in reported pharmacokinetic data for deuterated epinephrine analogs?

  • Meta-Analysis : Apply PRISMA guidelines to systematically review literature, focusing on variables like dosing routes (IV vs. subcutaneous) and analytical platforms.
  • In Silico Modeling : Use tools like GastroPlus to simulate deuterium’s impact on absorption/distribution, accounting for isotopic mass differences .

Q. What strategies mitigate cross-reactivity in immunoassays when using this compound as a tracer?

  • Antibody Screening : Pre-screen commercial antibodies (e.g., anti-epinephrine monoclonal clones) for cross-reactivity with deuterated metabolites (e.g., normetanephrine-d3).
  • Parallelism Testing : Validate assay linearity by spiking deuterated standards into pooled biological matrices at physiological concentrations .

Methodological and Ethical Considerations

Q. How to design a scoping review for this compound applications in endocrine disruption research?

  • Framework : Follow Arksey & O’Malley’s 5-stage methodology : (1) Define research questions, (2) Identify relevant studies, (3) Select studies, (4) Chart data, (5) Consult stakeholders (e.g., pharmacologists, toxicologists).
  • Tools : Use Covidence for screening and NVivo for thematic analysis of mechanistic studies on non-monotonic dose responses .

Q. What statistical approaches are recommended for analyzing non-linear calibration curves in deuterated standard assays?

  • Model Selection : Apply weighted least squares regression (1/x² weighting) for heteroscedastic data.
  • Goodness-of-Fit : Report AIC values to compare linear vs. quadratic models. Use Mandel’s fitting test for residual analysis .

Q. How to ensure ethical compliance in human studies involving this compound as a biomarker?

  • Informed Consent : Disclose deuterated tracer use and potential risks (e.g., trace isotopic exposure).
  • Data Anonymization : Store pseudonymized LC-MS datasets with encryption; retain decryption keys separately per GDPR guidelines .

Data Validation and Reproducibility

Q. What protocols confirm the absence of deuterium loss in long-term stability studies?

  • QC Samples : Analyze aliquots at 0, 6, 12, and 24 months using HRAM-MS (e.g., Orbitrap Fusion Lumos) to monitor exact mass shifts (Δm/z = 3.0188).
  • Accelerated Degradation : Incubate samples at 40°C for 4 weeks and compare degradation rates to non-deuterated controls .

Q. How to resolve discrepancies between in vitro and in vivo pharmacokinetic data for deuterated epinephrine?

  • Compartmental Modeling : Use Phoenix WinNonlin to simulate hepatic first-pass metabolism differences.
  • Tissue Distribution : Conduct µPET imaging with [¹¹C]-epinephrine-d3 in rodent models to validate plasma-to-tissue ratios .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
L-(-)-Epinephrine-d3
Reactant of Route 2
L-(-)-Epinephrine-d3

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